molecular formula C18H13N B3733089 2-(2-naphthyl)indolizine

2-(2-naphthyl)indolizine

Cat. No.: B3733089
M. Wt: 243.3 g/mol
InChI Key: JAUGSCVEFZGDER-UHFFFAOYSA-N
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Description

Indolizine is a nitrogen-containing heterocycle . It is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . Some indolizine derivatives, including 2-(2-naphthyl)indolizine, have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .


Molecular Structure Analysis

Indolizine is a pyrrolo[1,2-a]pyridine . It consists of a 10p conjugated planar electronic structure . The structure allows for the introduction of various groups into the indolizine skeleton, leading to a variety of indolizine derivatives .


Chemical Reactions Analysis

Indolizine derivatives can be synthesized through various chemical reactions . These include transition metal-catalyzed reactions and approaches based on oxidative coupling . The reactions can be based on either pyridine or pyrrole scaffolds .


Physical and Chemical Properties Analysis

Indolizine is a nitrogen-containing heterocycle . Some indolizine derivatives have excellent fluorescence properties . These properties make them suitable for use as organic fluorescent molecules in biological and material applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Cycloaromatization : The synthesis of fused N-heterocycle compounds, including imidazo[5,1,2-cd]indolizine, from 2-phenylimidazo[1,2-a]pyridine and internal alkyne through palladium-catalyzed oxidative cycloaromatization has been studied. This process features C-H bond cleavage and has shown good efficiency and reversed regio-selectivity with certain substrates (Li, Zhang, & Fan, 2015).
  • Intramolecular Arene-Arene Interactions : Thieno[3,4-b]indolizine derivatives, including those with 2-naphthylmethylthio groups, exhibit significant intramolecular arene-arene interactions. These interactions are evident in their NMR spectra and UV absorption, indicating the potential for exploring these properties in various applications (Kakehi et al., 2003).

Biological and Pharmacological Research

  • Antiviral Activity : Certain indolizine derivatives, including 2-phenyl-indolizine, have demonstrated significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus. These findings suggest potential use in antiviral therapies (Foster, Ritchie, Selwood, & Snowden, 1995).
  • Potential as COX-2 Inhibitors : Novel indolizine scaffolds incorporating a cyano group have been synthesized and characterized for their COX-2 inhibitory activity. Their molecular docking scores suggest potential for treating inflammation and pain, indicating a direction for further research in drug development (Chandrashekharappa et al., 2018).

Photophysical and Electrochemical Properties

  • Photophysical Properties : Naphtho[2,3-b]indolizine-6,11-dione derivatives have been synthesized and analyzed for their fluorescent properties. The sensitivity oftheir fluorescence emission to solvent basicity and their significant Stokes shifts make them candidates for use in organic solvents and potentially in optoelectronic devices (Batenko et al., 2015).
  • Electrochemical Behavior : Studies on 2,5-diaryl-indolizines have highlighted their promising electrochemical properties for applications in optoelectronics and biomolecular labeling. These studies indicate potential uses of indolizine derivatives in electronic devices and as fluorescent markers (Amaral et al., 2014).

Safety and Hazards

According to the safety data sheet, 2-(2-naphthyl)indole is considered hazardous . It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled .

Future Directions

Indolizine and its derivatives continue to attract attention due to their diverse biological properties . With the remarkable number of approved indole-containing drugs and the importance of the indolizine moiety, it can be concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .

Properties

IUPAC Name

2-naphthalen-2-ylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-6-15-11-16(9-8-14(15)5-1)17-12-18-7-3-4-10-19(18)13-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUGSCVEFZGDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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